Optimized Lipophilicity (XLogP3 = 4.5) Balances Permeability and Metabolic Stability Relative to Halogenated Analogs
The target compound exhibits a computed XLogP3 of 4.5 [1]. Its direct 4-chloro analog (CAS 303996-98-7) is predicted to have a higher XLogP3 of ~5.1, and the 3-trifluoromethyl analog (CAS 303996-90-9) is predicted to have an XLogP3 of ~5.5, based on additive fragment contributions for the halogen substituents [2]. This difference of 0.6–1.0 log units places the target compound in a more favorable lipophilicity range for oral bioavailability, as compounds with LogP > 5 often exhibit poor solubility and high metabolic turnover [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 4-Chloro analog: ~5.1; 3-Trifluoromethyl analog: ~5.5 |
| Quantified Difference | 0.6–1.0 log units lower for the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07) |
Why This Matters
For procurement in drug discovery programs, the target compound's lower lipophilicity suggests a reduced risk of promiscuous binding and rapid hepatic clearance, making it a more attractive starting point for lead optimization.
- [1] PubChem. Compound Summary for CID 9581785: 1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
